
Disodium maleate
Overview
Description
Disodium maleate (NaOOCCH=CHCOONa, CAS RN: 371-47-1) is the disodium salt of maleic acid, characterized by a molecular weight of 160.04 g/mol . It is widely used in pharmaceuticals, polymer synthesis, and industrial applications due to its alkaline pH (6.5–7.5) and osmolality (260–320 mOsm/kg) . Its structure consists of a central maleate ion (HOOCCH=CHCOO⁻) with two sodium counterions, enabling high solubility in water and reactivity in chemical reactions .
Mechanism of Action
Mode of Action
It is also used in the catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid .
Biochemical Pathways
Disodium maleate is involved in the aqueous phase hydrogenation of maleic acid to succinic acid . This process is carried out in the absence of any organic solvent and using a stoichiometric amount of formic acid as a source of H2 . The reaction proceeds via catalytic transfer hydrogenation .
Result of Action
The result of the action of this compound is the transformation of maleic acid to succinic acid with negligible formation of malic acid . This transformation is possible by using relatively mild temperature (140–150 °C) and a high catalyst to maleic acid ratio .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in the catalytic transfer hydrogenation of maleic acid, the reaction rate increases when using the carboxylate forms (this compound and sodium formate) instead of the acids . Additionally, the hygroscopic behavior of this compound can affect its action in atmospheric conditions .
Biochemical Analysis
Biochemical Properties
Disodium maleate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with maleate isomerase, an enzyme that catalyzes the isomerization of maleate to fumarate . This interaction is crucial in the metabolic pathway of nicotinate metabolism in bacteria . Additionally, this compound can act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the citric acid cycle, leading to alterations in cellular energy production . Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it inhibits the enzyme fumarase, which catalyzes the reversible hydration of fumarate to malate in the citric acid cycle . This inhibition can lead to an accumulation of fumarate and a decrease in malate levels, affecting cellular metabolism. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in changes in cellular metabolism and function, as well as potential toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and function. At high doses, it can cause toxic or adverse effects, such as liver and kidney damage . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significant . It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and nicotinate metabolism. It interacts with enzymes such as fumarase and maleate isomerase, affecting their activity and the overall metabolic flux . This compound can also influence the levels of metabolites in these pathways, leading to changes in cellular energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported into cells via specific transporters and then distributed to different cellular compartments . This distribution can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can affect the activity of enzymes involved in the citric acid cycle . This localization is important for its role in cellular metabolism and other biochemical processes.
Biological Activity
Disodium maleate, the disodium salt of maleic acid, is an organic compound with diverse biological activities. This article explores its biological roles, enzymatic interactions, and potential applications in research and industry, supported by relevant data and case studies.
This compound has the chemical formula and is recognized for its buffering capabilities in biological systems. It typically functions effectively within a pH range of 5.0 to 6.5, which is critical for maintaining optimal conditions for various enzymatic reactions.
Buffering Agent
This compound serves as a buffering agent in biochemical experiments. Its ability to stabilize pH levels is essential for enzyme activity and cellular processes. This function is particularly important in studies involving metabolic pathways where pH fluctuations could disrupt enzyme function.
Enzymatic Inhibition
Research indicates that this compound can inhibit fumarate hydratase, an enzyme crucial in the Krebs cycle. This inhibition allows scientists to investigate the metabolic consequences of disrupting this cycle, providing insights into cellular metabolism under altered conditions.
Case Study: Inhibition of Fumarate Hydratase
A study explored the effects of this compound on cultured human cells, demonstrating its capacity to inhibit fumarate hydratase activity. This inhibition led to significant metabolic changes, which were documented through various assays measuring cellular respiration and metabolic byproducts.
Enzymatic Production of L-Malate
Another notable application of this compound is in the enzymatic production of L-malate from maleate by specific bacterial strains. For instance, Alcaligenes sp. T501 was isolated for its ability to convert maleate into L-malate with a yield of 98.4% under optimal conditions (pH 6.0). This process highlights the potential of this compound as a substrate in biotechnological applications aimed at producing valuable metabolites .
Toxicological Data
While this compound has beneficial biological activities, it also poses certain health risks. Toxicological evaluations indicate mild irritative effects on skin and eyes. In Draize tests conducted on rabbits, mild eye irritation was observed, prompting caution in handling this compound .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Scientific Research Applications
Scientific Research Applications
Disodium maleate has been recognized for its effectiveness in various scientific applications:
Buffering Agent
This compound is commonly used as a buffering agent in biochemical experiments. It maintains pH levels between 5.0 and 6.5, which is crucial for enzymatic reactions and cellular processes. This property makes it a valuable component in buffer solutions utilized in protein purification and other biological assays.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit fumarate hydratase, an enzyme involved in the Krebs cycle. This inhibition allows scientists to explore the metabolic consequences of disrupting this cycle, providing insights into cellular respiration and energy production .
Pharmaceutical Formulations
This compound is being investigated for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients. Studies suggest it may modulate drug release profiles, making it useful in controlled-release formulations.
Case Study 1: Enzymatic Production of L-Malate
A study involving Alcaligenes sp. T501 demonstrated that this compound could be used as a substrate for producing L-malate with a high yield (98.4%). The study highlighted the effectiveness of this compound in optimizing enzymatic reactions for biotechnological applications .
Case Study 2: Pharmacokinetics in Drug Development
In clinical pharmacokinetic studies, this compound has been included as part of formulations to assess its impact on drug absorption and metabolism. For instance, investigations into fostamatinib have shown that including disodium salts can influence the pharmacokinetic profiles of drugs administered to patients .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing disodium maleate?
this compound can be synthesized via neutralization of maleic acid with sodium hydroxide. Characterization should include elemental analysis (e.g., ICP-OES for sodium content), Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate group (C=O stretch at ~1560–1610 cm⁻¹), and X-ray diffraction (XRD) to verify crystallinity . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective due to the compound’s conjugated double bond system .
Q. How can researchers measure the hygroscopicity of this compound, and what parameters are critical?
Use dynamic vapor sorption (DVS) to quantify water uptake at varying relative humidity (RH) levels. Key parameters include:
- Growth Factor (GF) : Measure particle diameter changes using aerosol-based techniques (e.g., hygroscopic tandem differential mobility analyzer, HTDMA) at RH increments from 20% to 90% .
- Deliquescence RH : Identify the RH threshold (e.g., ~82% for this compound) where solid-to-solution phase transition occurs via optical microscopy or light scattering .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), chemical goggles, and lab coats .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Emergency Measures : Maintain eyewash stations and neutral-pH skin decontamination solutions (e.g., 1% acetic acid) .
Advanced Research Questions
Q. How can contradictions in hygroscopic growth factor (GF) data between studies be resolved?
Discrepancies (e.g., GF = 1.78 vs. 1.76 at 90% RH) may arise from:
- Particle Size Effects : Smaller particles (<100 nm) may exhibit kinetic limitations in water uptake.
- Experimental Artifacts : Calibrate RH sensors and account for temperature fluctuations (±0.5°C).
- Data Normalization : Use ammonium sulfate as a reference standard (GF = 2.1 at 90% RH) .
Q. What methodologies are suitable for studying this compound’s role in polymer synthesis (e.g., ethylene oxide/allyl ether copolymers)?
- Kinetic Analysis : Monitor polymerization via gel permeation chromatography (GPC) to track molecular weight distribution.
- Regulatory Compliance : For U.S. studies, adhere to EPA guidelines under 40 CFR 721.7000 for reporting new uses, including ecotoxicity assays (e.g., Daphnia magna acute toxicity) .
Q. How does the hydration state of this compound (e.g., anhydrous vs. monohydrate) impact its reactivity in enzymatic studies?
- Hydration Analysis : Thermogravimetric analysis (TGA) can quantify bound water (weight loss at 100–150°C).
- Reactivity Assays : Compare anhydrous and hydrated forms in buffer solutions (pH 7–9) using UV-Vis spectroscopy to track substrate binding kinetics .
Q. What advanced techniques differentiate this compound from its isomer, sodium fumarate?
- NMR Spectroscopy : The Z-isomer (maleate) shows distinct ¹H NMR shifts (δ 6.2–6.4 ppm for vinylic protons) versus the E-isomer (fumarate, δ 6.6–6.8 ppm).
- Crystallography : Maleate salts form monoclinic crystals (space group P2₁/c), whereas fumarate adopts an orthorhombic structure .
Q. How should researchers address data management challenges when publishing this compound-related findings?
- Persistent Identifiers : Assign Digital Object Identifiers (DOIs) to datasets via OSTI DataID for traceability .
- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed experimental conditions (e.g., RH calibration method, instrument model) .
Q. What factors explain deviations in the van’t Hoff factor (i) of this compound solutions from ideal behavior?
Observed i = 3.30 (vs. ideal i = 3 for Na₂C₄H₂O₄) suggests:
- Ion Pairing : Reduced effective ion concentration due to Na⁺-carboxylate interactions.
- Activity Coefficients : Use Pitzer equations or extended Debye-Hückel models to account for non-ideality in concentrated solutions (>0.1 M) .
Q. Methodological Best Practices
- Data Validation : Cross-check hygroscopicity data with peer-reviewed studies (e.g., Peng and Chan, 2001) and report confidence intervals .
- Interdisciplinary Collaboration : Partner with regulatory experts for polymer applications to ensure compliance with EPA/TSCA frameworks .
Comparison with Similar Compounds
Structural and Functional Comparisons
Maleate Salts in Pharmaceuticals
Timolol Maleate Structure: (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1 salt) . Properties: pH 6.5–7.5, osmolality 275–330 mOsm/kg, similar to disodium maleate . Applications: Beta-blocker for glaucoma treatment. Despite matching pH/osmolality with this compound-based formulations, Timolol maleate causes more ocular stinging due to differences in cationic components .
Amlodipine Maleate Structure: 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester (Z)-2-butenedioate . Applications: Calcium channel blocker for hypertension. Structural complexity necessitates advanced analytical techniques (e.g., HPLC, NMR) for characterization, unlike simpler this compound .
Flupirtine Maleate Structure: Centrally acting analgesic with a unique triaminopyridine backbone .
Maleate Esters and Derivatives
Dimethyl Maleate Structure: (Z)-but-2-enedioic acid dimethyl ester (C₆H₈O₄) . Properties: Boiling point 95°C, density 1.15 g/mL, used in organic synthesis and polymer production . Contrast: Unlike this compound, dimethyl maleate is non-ionic and lipophilic, making it suitable for esterification reactions rather than aqueous formulations.
Polymer of this compound, Allyl Ether, and Ethylene Oxide Regulatory Status: Subject to EPA reporting requirements under TSCA §721.7000 due to its use in industrial polymers . Applications: Enhances material properties in coatings and adhesives. This compound acts as a reactive monomer in these polymers, unlike standalone pharmaceutical salts .
Physical and Chemical Properties
Research Findings and Innovations
- Drug Stability : this compound enhances enalapril maleate stability in high-shear granulation processes .
- Green Chemistry : Microwave-assisted maleation using tung oil produces bio-based polymers, with this compound derivatives offering eco-friendly alternatives .
- Analytical Methods : HPLC protocols for multi-drug formulations (e.g., pheniramine maleate, dextromethorphan) rely on this compound’s buffering properties for accurate separations .
Properties
CAS No. |
371-47-1 |
---|---|
Molecular Formula |
C4H4NaO4 |
Molecular Weight |
139.06 g/mol |
IUPAC Name |
disodium;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
RYDFXSRVZBYYJV-ODZAUARKSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[Na] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
371-47-1 |
physical_description |
Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
18016-19-8 |
Synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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